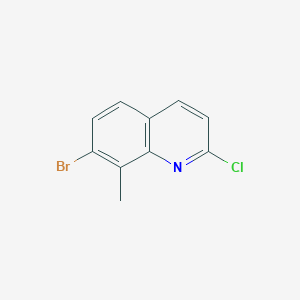
7-Bromo-2-chloro-8-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloro-8-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-8-methylquinoline typically involves the bromination and chlorination of 8-methylquinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . The reaction conditions often include the use of strong acids and high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-chloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-2-chloro-8-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 8-Bromo-2-methylquinoline
- 7-Bromo-2-methylquinoline
- 2-Chloro-8-methylquinoline
Comparison: 7-Bromo-2-chloro-8-methylquinoline is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the combined effects of the bromine and chlorine atoms .
Propriétés
Formule moléculaire |
C10H7BrClN |
|---|---|
Poids moléculaire |
256.52 g/mol |
Nom IUPAC |
7-bromo-2-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 |
Clé InChI |
VJJOBLVJACMYFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
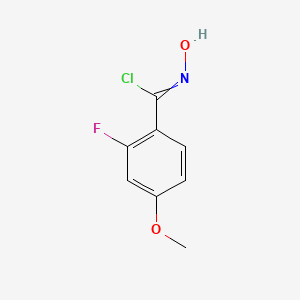
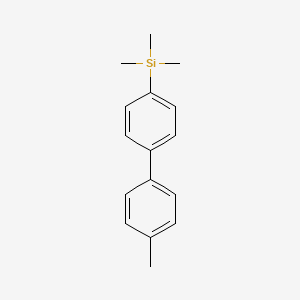
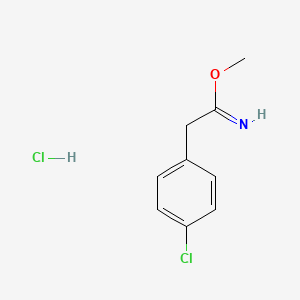
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)

![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
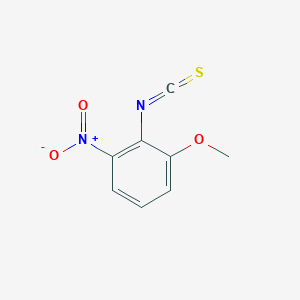
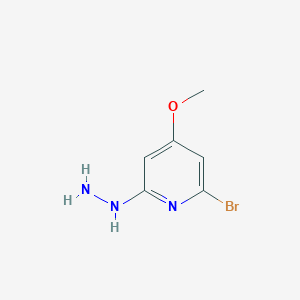
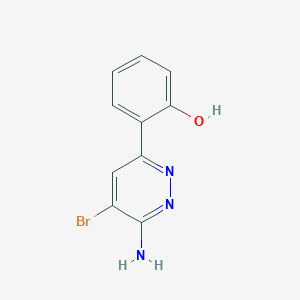

![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)
